2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide
Overview
Description
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H14ClN3O5S and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0342694 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis Applications
Formation of Novel Compounds
The compound has been involved in the synthesis of N-hydroxy sulfonimidamides, showcasing its role as a precursor in generating new potential HNO donors through chlorination and condensation processes. These processes elucidate its versatility in chemical reactions leading to the formation of compounds with possible pharmacological significance (Pennington, Sha, & King, 2005).
Polymer Chemistry
It contributes to the synthesis and characterization of new aromatic polymers. For instance, aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings in the main chain have been developed. These materials demonstrate notable solubility in organic solvents and thermal stability, indicating the compound's utility in creating high-performance polymers (Lin, Yuki, Kunisada, & Kondo, 1990).
Biochemical Applications
Research has explored the biochemical and pharmacological activities of anthranilic acid derivatives. These studies have identified the compound's role in activating heme-oxidized soluble guanylyl cyclase, a key enzyme in cellular signaling pathways. Such research highlights its potential in developing new pharmacological agents targeting vascular diseases (Schindler et al., 2006).
Enzyme Inhibition Studies
The compound has also been instrumental in synthesizing N-substituted benzene sulfonamide derivatives. These derivatives exhibited significant inhibitory activity against acetylcholinesterase, an enzyme target for treating diseases like Alzheimer's. This underscores its importance in medicinal chemistry for creating enzyme inhibitors (Fatima et al., 2013).
Fluorescent Molecular Probes
The development of fluorescent molecular probes using derivatives of this compound has been documented. These probes are valuable in biological research for studying cellular processes and enzyme activities, demonstrating the compound's applicability in developing sensitive diagnostic tools (Diwu et al., 1997).
Properties
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-18(2)25(23,24)10-7-8-12(16)11(9-10)15(20)17-13-5-3-4-6-14(13)19(21)22/h3-9H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTFTEYJGKZOHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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